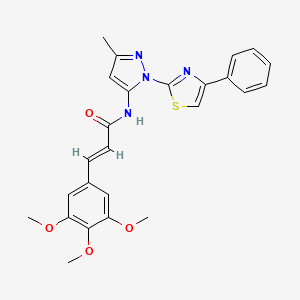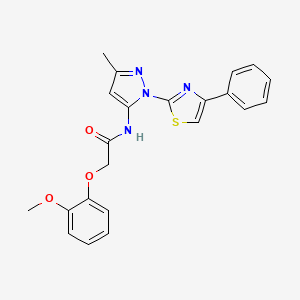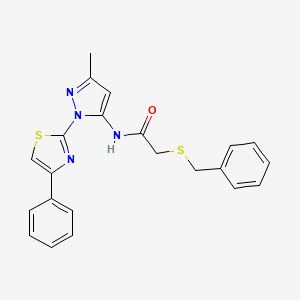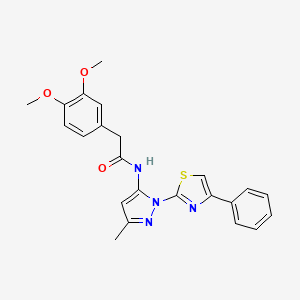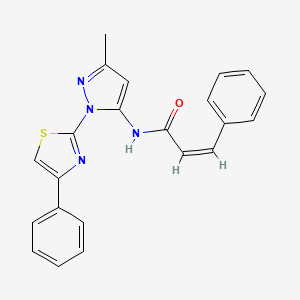
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
Descripción general
Descripción
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a novel chemical compound with potential cytotoxic properties. It belongs to the class of thiazolidine-2,4-dione derivatives. These compounds have garnered interest due to their potential as anticancer agents .
Synthesis Analysis
The compound was synthesized through a series of steps with acceptable reaction procedures, resulting in quantitative yields. The synthesis involved the condensation of appropriate precursors, including a phenylthiazolylpyrazole moiety and a phenylacrylamide group. Characterization was performed using techniques such as 1H NMR , 13C NMR , IR , HRMS , and ESI–MS spectroscopy .
Molecular Structure Analysis
The molecular structure of (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide consists of a thiazolidine-2,4-dione core, appended with a phenylthiazolylpyrazole moiety and a phenylacrylamide group. The Z configuration indicates the geometry around the double bond. The arrangement of atoms and functional groups within the molecule influences its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not explicitly mentioned in the available literature, it’s essential to explore potential reactions. These could include nucleophilic additions, cyclizations, and transformations of the thiazolidine-2,4-dione scaffold. Further studies are needed to elucidate its reactivity and potential synthetic applications .
Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound can be synthesized as part of a collection of rare and unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .
Sensor for Cyanide Ions
A similar compound, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative, has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− over a wide range of other interfering anions . This suggests that our compound of interest could potentially have similar applications.
Antibacterial and Antifungal Activity
Compounds with similar structures have displayed broad-spectrum antibacterial activity, and some were found to be potent antifungal agents . This suggests potential applications of our compound in the field of antimicrobial research.
Antioxidant Activity
Some similar compounds have shown higher radical scavenging ability than the positive control drug Trolax , indicating that our compound could potentially have antioxidant properties.
Prophylaxis and Treatment of Viral Diseases
The compound could potentially be useful for prophylaxis and treatment of a viral disease in a patient relating to hepatitis B infection or a disease caused by hepatitis B infection .
Propiedades
IUPAC Name |
(Z)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-16-14-20(24-21(27)13-12-17-8-4-2-5-9-17)26(25-16)22-23-19(15-28-22)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKGIDVAAXZQET-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



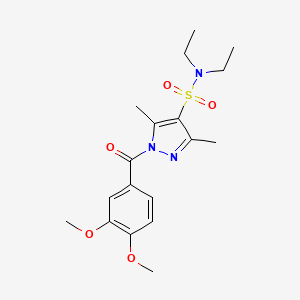
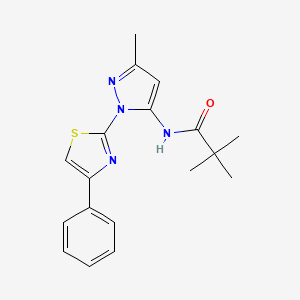

![N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B3201787.png)
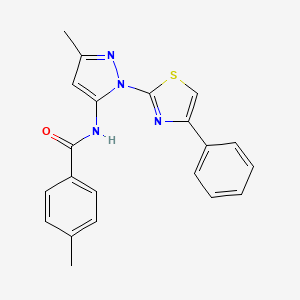
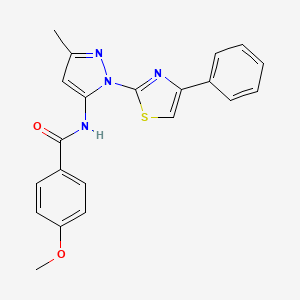
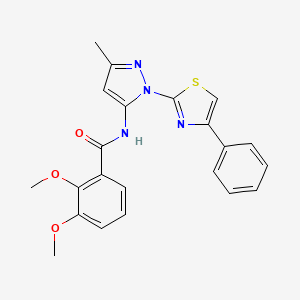
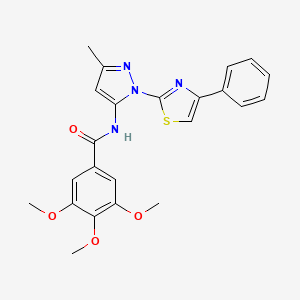
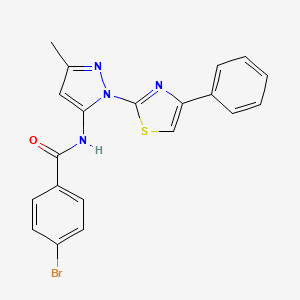
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B3201835.png)
